

An In-depth Technical Guide to GDC-0853 (Fenebrutinib)

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Compound of Interest

Compound Name: *Fldkfnheaedlfyqssl*

Cat. No.: *B15565060*

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Introduction

GDC-0853, also known as Fenebrutinib, is a potent and highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) and Fc gamma receptor (FcγR) signaling pathways, playing a key role in the activation, proliferation, and survival of B-cells and myeloid cells.[1][3] Due to its central role in immune cell function, BTK has emerged as a significant therapeutic target for a range of B-cell malignancies and autoimmune diseases. GDC-0853's reversible, non-covalent mode of inhibition distinguishes it from many other BTK inhibitors, offering potential advantages, including activity against certain resistance mutations.[3] This guide provides a comprehensive overview of the structure, mechanism of action, and key experimental data related to GDC-0853.

Chemical Structure

The chemical structure of GDC-0853 is provided below.

IUPAC Name: 10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridinyl]amino]-6-oxo-3-pyridinyl]-2-pyridinyl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.0^{2,6}]dodeca-2(6),7-dien-9-one

Synonyms: Fenebrutinib, RG7845[4]

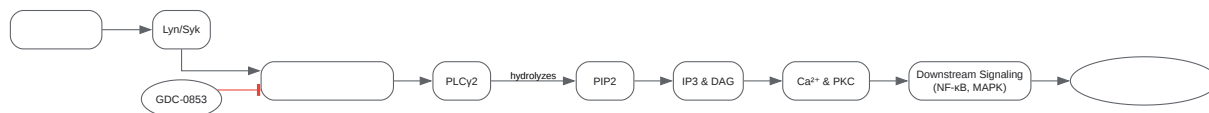
Mechanism of Action

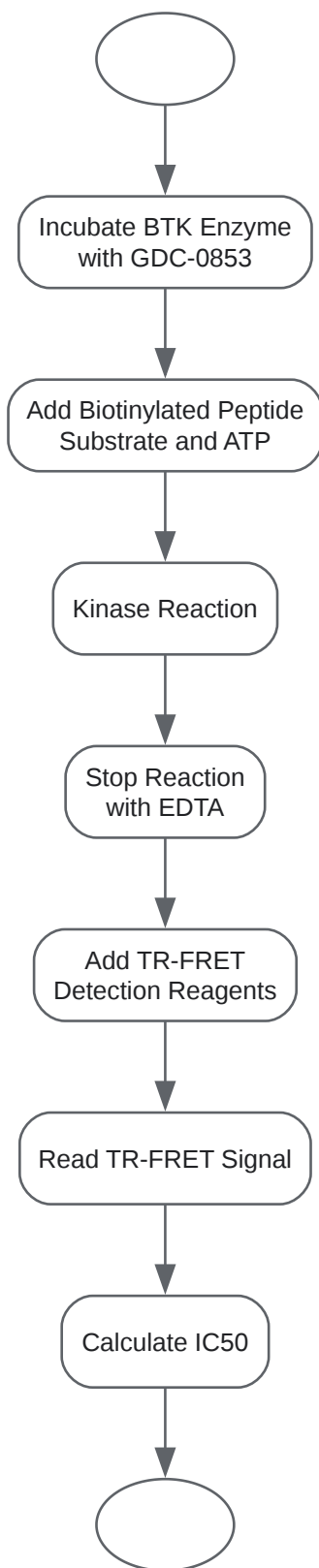
GDC-0853 functions as a selective and reversible inhibitor of Bruton's tyrosine kinase.[1] Unlike covalent BTK inhibitors that form a permanent bond with a cysteine residue (Cys481) in the active site of BTK, GDC-0853 binds non-covalently, making its inhibitory action reversible.[3] This is a key feature, as it allows GDC-0853 to inhibit BTK mutants that have a C481S substitution, a common mechanism of acquired resistance to covalent inhibitors like ibrutinib.[3]

By inhibiting BTK, GDC-0853 effectively blocks the B-cell antigen receptor (BCR) signaling pathway.[1] This pathway is crucial for B-cell development, activation, and survival. Inhibition of BTK leads to a reduction in the phosphorylation of downstream targets, including PLC γ 2, AKT, and ERK, ultimately impairing B-cell proliferation and survival.[2] Additionally, GDC-0853 has been shown to block Fc γ receptor (Fc γ R) signaling in monocytes, which is also dependent on BTK.[1]

Signaling Pathways

The primary signaling pathway affected by GDC-0853 is the B-cell receptor (BCR) signaling cascade. A simplified diagram of this pathway and the point of inhibition by GDC-0853 is depicted below.





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- [4. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
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